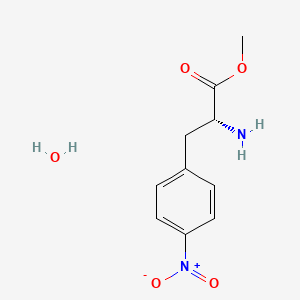

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is a compound that belongs to the class of amino acid derivatives. It is a phenylalanine derivative and is known for its applications in various scientific research fields. The compound has a molecular formula of C10H12N2O4 and a molecular weight of 228.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate typically involves the esterification of ®-2-amino-3-(4-nitrophenyl)propanoic acid. The reaction conditions often include the use of methanol and a suitable acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-nitroaniline derivatives.

Reduction: Formation of ®-2-amino-3-(4-nitrophenyl)propanoic acid.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-3-(4-nitrophenyl)propanoic acid: A direct precursor in the synthesis of the methyl ester.

2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: A similar compound with a hydrochloride salt form.

Uniqueness

®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is unique due to its specific ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and salt counterparts. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is a chiral compound that has garnered attention in pharmaceutical chemistry due to its structural similarities to naturally occurring amino acids. This characteristic suggests potential interactions with biological systems, influencing various physiological processes. This article details the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O4

- Molar Mass : Approximately 242.23 g/mol

- Key Functional Groups : Methyl ester, amino group, nitrophenyl substituent

The unique arrangement of these functional groups enhances its biological activity and potential applications in medicinal chemistry. The compound exhibits good solubility, indicating favorable bioavailability for pharmacological studies .

Research indicates that this compound may act as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity—key processes involved in learning and memory. This modulation suggests that the compound could have neuroprotective effects or enhance cognitive function .

Binding Affinity Studies

Preliminary studies have focused on the compound's binding affinity to various receptors:

| Receptor Type | Binding Affinity (IC50) |

|---|---|

| Glutamate Receptors | Not yet quantified |

| Other Neurotransmitter Receptors | Ongoing investigations |

These studies are crucial for understanding the pharmacological profile and therapeutic potential of this compound.

Neurotransmitter Modulation

The compound has been shown to influence neurotransmitter systems, particularly those involving glutamate. This interaction may lead to enhanced synaptic plasticity, which is essential for cognitive functions such as memory formation. Ongoing research aims to quantify these effects more precisely .

Case Studies

- Neuroprotection in Animal Models :

- In vivo studies have demonstrated that this compound can provide neuroprotective effects in models of neurodegeneration. These studies indicate a reduction in neuronal cell death under conditions mimicking oxidative stress.

- Cognitive Enhancement :

- Preliminary behavioral assays in rodents have suggested that administration of the compound may improve performance in memory tasks, supporting its potential as a cognitive enhancer.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | 85317-52-8 | Enantiomer with different biological activity |

| 2-Amino-3-(3-nitrophenyl)propanoic acid hydrate | 444777-67-7 | Structural isomer with distinct properties |

| (R)-2-Amino-3-(4-nitrophenyl)propanoic acid | 207591-86-4 | Non-methylated variant; differing solubility |

The differences in chirality and functional groups significantly influence their interactions with biological systems. The methyl ester form of this compound enhances lipophilicity, potentially improving pharmacokinetic properties compared to its counterparts .

Future Directions and Research Implications

Further research is needed to fully elucidate the pharmacological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed binding affinity assays across various receptor types.

- Long-term studies on cognitive effects in animal models.

- Exploration of potential side effects or toxicity profiles.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.H2O/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H2/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMRJPFXZFJSNC-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.